N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
Overview
Description
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is a halogenated derivative of quinone imines. Quinone imines are a family of quinoid compounds that play significant roles in various biological and chemical processes. This compound is known for its biological activity, particularly its insecticidal and fungicidal properties .
Mechanism of Action
Target of Action
The primary targets of N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide are certain types of fungi and insects . This compound is particularly effective against the fungus Phytophthora infestans, which is responsible for late blight in plants .
Mode of Action
It is known that the compound inhibits the growth and development of phytophthora infestans . The compound likely interacts with specific biochemical targets within these organisms, disrupting their normal functions and leading to their death .
Biochemical Pathways
Given its fungicidal and insecticidal activity, it likely interferes with essential biological processes in these organisms, such as cell division, metabolism, or protein synthesis .
Result of Action
The result of the compound’s action is the death of targeted organisms. For example, it has been shown to cause 82% and 81% inhibition of the growth and development of Phytophthora infestans, respectively . This leads to a reduction in the population of these harmful organisms, thereby protecting plants from disease.
Biochemical Analysis
Biochemical Properties
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide exhibits fungicidal activity . It inhibits the growth and development of Phytophthora infestans by 82% . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
It is known that quinone imines, a family of compounds to which this compound belongs, can cause cytotoxicity and immunotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through the halogenation of corresponding quinone iminesThe reaction conditions typically include the use of solvents like acetone and benzene, with the reaction being monitored using thin-layer chromatography (TLC) under UV light .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This includes controlling the temperature, solvent ratios, and reaction times to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Solvents such as ethanol and acetic acid are often used to facilitate these reactions .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have different biological and chemical properties.
Scientific Research Applications
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Comparison with Similar Compounds
Similar Compounds
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- N-(4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide
- N-(4-oxo-3,4-dihydronaphthalen-1(2H)-ylidene)benzenesulfonamide
Uniqueness
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide is unique due to the presence of chlorine atoms, which enhance its biological activity compared to other quinone imine derivatives. The halogenation increases its efficacy as an insecticide and fungicide, making it a valuable compound in pest control and agricultural applications .
Properties
IUPAC Name |
N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2NO3S/c13-10-6-8(7-11(14)12(10)16)15-19(17,18)9-4-2-1-3-5-9/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIHBZBEKBFTO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303124 | |
Record name | N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-26-4 | |
Record name | NSC727438 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=727438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC156839 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156839 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,5-dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00303124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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